molecular formula C22H22N2O3 B2370716 3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892427-14-4

3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2370716
CAS No.: 892427-14-4
M. Wt: 362.429
InChI Key: HOECVFBFZLQUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran ring fused to a pyrimidine ring, contributes to its distinctive chemical properties and biological activities.

Scientific Research Applications

3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C. This reaction produces carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields. The presence of a catalytic amount of sodium ethoxide or potassium carbonate is essential for the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzothiophene derivatives: These compounds have a similar heterocyclic structure and are also studied for their biological activities.

Uniqueness

3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-butyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-3-4-13-23-21(25)20-19(17-7-5-6-8-18(17)27-20)24(22(23)26)14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOECVFBFZLQUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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